5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Description

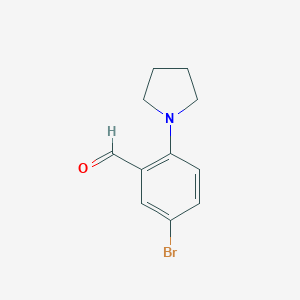

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYZLUYHJBEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630511 | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742099-40-7 | |

| Record name | 5-Bromo-2-(1-pyrrolidinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742099-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally similar compounds and established principles of organic chemistry to offer a detailed profile. This guide covers physicochemical properties, spectroscopic characteristics, reactivity, and safety considerations. Additionally, a putative synthesis protocol and relevant experimental methodologies are presented to aid researchers in their work with this and related molecules.

Introduction

This compound is an aromatic aldehyde containing a pyrrolidine substituent. This class of compounds holds potential as intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom, the aldehyde group, and the pyrrolidinyl moiety provides multiple reactive sites for further chemical transformations. This guide aims to consolidate the available information and provide a predictive analysis of its chemical behavior.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 742099-40-7 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₁₂BrNO | |

| Molecular Weight | 254.12 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar substituted benzaldehydes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Limited solubility in water is anticipated. | General solubility trends for similar organic compounds |

| Purity | Commercially available with purities of 95+% or 98%. | Chemical Supplier Databases |

Spectroscopic Data Analysis

Specific spectroscopic data for this compound is not published. However, based on the analysis of its structural components, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and pyrrolidine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.8 - 10.2 | Singlet | Aldehydic proton (-CHO) |

| ~7.5 - 7.8 | Multiplets | Aromatic protons (3H) |

| ~3.3 - 3.6 | Multiplet | Pyrrolidine protons adjacent to Nitrogen (4H) |

| ~1.9 - 2.1 | Multiplet | Pyrrolidine protons β to Nitrogen (4H) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~188 - 192 | Aldehydic carbonyl carbon (C=O) |

| ~150 - 160 | Aromatic carbon attached to Nitrogen |

| ~110 - 140 | Aromatic carbons |

| ~48 - 55 | Pyrrolidine carbons adjacent to Nitrogen |

| ~24 - 28 | Pyrrolidine carbons β to Nitrogen |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 - 2850 | C-H stretch (aliphatic) |

| ~2820 - 2720 | C-H stretch (aldehyde) |

| ~1700 - 1680 | C=O stretch (aldehyde) |

| ~1600 - 1450 | C=C stretch (aromatic) |

| ~1350 - 1250 | C-N stretch |

| ~600 - 500 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 253/255 | Molecular ion peak ([M]⁺) showing isotopic pattern for Bromine |

| 224/226 | [M-CHO]⁺ |

| 174 | [M-Br]⁺ |

| 70 | [C₄H₈N]⁺ (pyrrolidinyl fragment) |

Reactivity and Stability

-

Aldehyde Group: The aldehyde functionality is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in various condensation reactions (e.g., Wittig, Knoevenagel) and reductive amination.

-

Aromatic Ring: The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for further functionalization.

-

Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is generally stable but can be quaternized.

-

Stability: The compound is likely to be stable under standard laboratory conditions. However, aldehydes can be sensitive to air oxidation over time. It is advisable to store the compound under an inert atmosphere and protected from light.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on data for structurally related compounds, the following hazards should be considered[1][2][3]:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed/Inhaled: May be harmful if ingested or inhaled.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Experimental Protocols

As a specific, validated synthesis protocol for this compound is not available in the literature, a plausible synthetic route is proposed below based on established organic chemistry reactions.

Proposed Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of similar compounds involves the nucleophilic aromatic substitution of a suitable precursor.

Reaction: 5-Bromo-2-fluorobenzaldehyde + Pyrrolidine → this compound

Caption: Proposed synthesis workflow for this compound.

Methodology:

-

To a solution of 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF, add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Potential Biological Activities and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activities or signaling pathway involvement of this compound. However, the pyrrolidine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities. The benzaldehyde moiety can also be a precursor to various pharmacologically relevant structures. Any biological evaluation of this compound would be novel and would require dedicated screening assays.

References

A Comprehensive Technical Guide to 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

CAS Number: 742099-40-7

This technical guide provides an in-depth overview of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines information from suppliers with established chemical principles and data from structurally related compounds to offer a comprehensive resource.

Chemical and Physical Properties

This compound is a halogenated aromatic aldehyde containing a pyrrolidine moiety. Its chemical structure suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyrrolidine ring can influence the molecule's solubility, lipophilicity, and metabolic stability, while the bromo and aldehyde functionalities offer reactive sites for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 742099-40-7 | Chemical Abstract Service |

| Molecular Formula | C₁₁H₁₂BrNO | Derived from Structure |

| Molecular Weight | 254.12 g/mol | Calculated |

| Appearance | Not specified (likely a solid) | Inferred from related compounds |

| Purity | ≥98% | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This proposed method is based on the known reactivity of activated aryl halides with amines.

Reaction Scheme:

References

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde molecular structure

An In-depth Technical Guide on 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

This technical guide provides a detailed overview of the molecular structure, properties, and a hypothetical framework for the biological evaluation of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic aldehyde compound featuring a pyrrolidine ring and a bromine atom substituted on the benzene ring. It is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the medical and pharmaceutical fields[1].

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 742099-40-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂BrNO | [1] |

| Molecular Weight | 254.12 g/mol | [2] |

| Purity | ≥95% | [1][3] |

| InChI Key | JARYZLUYHJBEER-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic route can be inferred from standard organic chemistry principles. A plausible approach involves the nucleophilic aromatic substitution of a suitable starting material, such as 5-bromo-2-fluorobenzaldehyde, with pyrrolidine.

Hypothetical Synthesis Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Reaction: Nucleophilic Aromatic Substitution

-

Reactants:

-

5-Bromo-2-fluorobenzaldehyde

-

Pyrrolidine

-

A suitable base (e.g., Potassium Carbonate, K₂CO₃)

-

A polar aprotic solvent (e.g., Dimethylformamide, DMF)

-

-

Procedure:

-

To a solution of 5-bromo-2-fluorobenzaldehyde in DMF, add potassium carbonate.

-

Add pyrrolidine dropwise to the mixture at room temperature.

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield this compound.

-

Potential Biological Activity and Investigative Workflow

The biological activity of this compound is not well-characterized. However, related benzaldehyde derivatives have been shown to possess antimicrobial, antioxidant, and insecticidal properties[4][5]. The presence of the pyrrolidine moiety, a common scaffold in medicinal chemistry, suggests potential for biological relevance[6].

A logical workflow for investigating the biological potential of this compound would involve a series of tiered screens, starting with broad activity assays and progressing to more specific mechanistic studies.

Caption: A logical workflow for the synthesis and biological evaluation of a novel compound.

Spectroscopic Data Interpretation (Hypothetical)

While specific spectra for this compound are not provided in the search results, a prediction of the key signals in a ¹H NMR spectrum can be made based on its structure.

-

Aldehyde Proton (-CHO): A singlet peak is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). Their splitting patterns would be complex due to their distinct chemical environments and coupling with each other.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring would likely appear as multiplets in the upfield region, typically between δ 1.5-3.5 ppm. The protons adjacent to the nitrogen atom would be more deshielded and appear further downfield within this range.

Further characterization would typically involve ¹³C NMR, Mass Spectrometry (to confirm the molecular weight and fragmentation pattern), and Infrared (IR) Spectroscopy (to identify the characteristic carbonyl stretch of the aldehyde).

References

- 1. This compound, CasNo.742099-40-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. 5-Bromo-2-pyrrolidinobenzaldehyde - CAS:742099-40-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway involves a nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-fluorobenzaldehyde and pyrrolidine. This document details the underlying chemical principles, a step-by-step experimental protocol, and the expected analytical data for the final product.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The core of the synthesis for this compound is the nucleophilic aromatic substitution reaction. In this pathway, the fluorine atom on the 5-Bromo-2-fluorobenzaldehyde molecule is displaced by the nucleophilic pyrrolidine. The reaction is facilitated by the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack.

The general transformation can be depicted as follows:

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 |

| Pyrrolidine | C₄H₉N | 71.12 |

| Acetonitrile (anhydrous) | C₂H₃N | 41.05 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Hexanes | C₆H₁₄ | 86.18 |

| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 |

| Water | H₂O | 18.02 |

| Brine (saturated NaCl solution) | NaCl/H₂O | - |

| Silica gel (for flash chromatography) | SiO₂ | 60.08 |

Procedure:

-

Reaction Setup: In a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a septum under a nitrogen atmosphere, add anhydrous acetonitrile (50 mL).

-

Addition of Reactants: To the stirred acetonitrile, add 5-Bromo-2-fluorobenzaldehyde (e.g., 1.0 equivalent). Subsequently, add pyrrolidine (e.g., 1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 70°C in an oil bath and maintain this temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with water (100 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (4 x 40 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for this synthesis.

| Parameter | Value |

| Reactant Molar Ratios | |

| 5-Bromo-2-fluorobenzaldehyde | 1.0 eq |

| Pyrrolidine | 1.2 eq |

| Reaction Conditions | |

| Temperature | 70 °C |

| Time | 6 h |

| Product Information | |

| Expected Yield | ~85-95% |

| Appearance | Yellow oil or solid |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molar Mass | 254.12 g/mol |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the pyrrolidine ring. The aldehyde proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit splitting patterns consistent with a trisubstituted benzene ring. The pyrrolidine protons will appear as multiplets in the aliphatic region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the aldehyde (typically >180 ppm), the aromatic carbons, and the carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (254.12 g/mol for C₁₁H₁₂BrNO), with the characteristic isotopic pattern for a bromine-containing compound.

This technical guide provides a solid foundation for the successful synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when performing these procedures.

Spectroscopic and Synthetic Profile of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a proposed synthetic route, and the potential biological context of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound is a substituted aromatic aldehyde containing a pyrrolidine moiety. The presence of the halogenated benzene ring and the tertiary amine functionality makes it an interesting scaffold for chemical exploration and a potential building block in the synthesis of more complex molecules with diverse biological activities. Pyrrolidine-containing compounds are known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, and central nervous system activities[1][2]. This guide details the available spectroscopic information and a robust synthetic protocol to facilitate further investigation of this compound and its derivatives.

Spectroscopic Data

Comprehensive spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. Below is a summary of the available and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The following ¹³C NMR data has been reported for a compound matching the molecular formula of this compound[3]. The assignments are consistent with the predicted chemical shifts for the structure.

| Chemical Shift (δ) ppm | Assignment |

| 189.0 | Aldehyde Carbonyl (C=O) |

| 161.5 | C-N (Aromatic) |

| 136.4 | C-H (Aromatic) |

| 127.7 | C-H (Aromatic) |

| 124.1 | C-Br (Aromatic) |

| 120.5 | C-CHO (Aromatic) |

| 112.6 | C-H (Aromatic) |

| 55.8 | N-CH₂ (Pyrrolidine) |

| Solvent: DMSO-d₆, Frequency: 151 MHz |

Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.6 - 7.8 | Doublet | 1H | Aromatic H |

| ~7.4 - 7.6 | Doublet of doublets | 1H | Aromatic H |

| ~6.8 - 7.0 | Doublet | 1H | Aromatic H |

| ~3.2 - 3.5 | Triplet | 4H | N-CH₂ (Pyrrolidine) |

| ~1.9 - 2.1 | Multiplet | 4H | -CH₂- (Pyrrolidine) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on typical values for similar compounds[4][5].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 2800 | Medium | C-H stretch (aliphatic) |

| ~2750 - 2700 | Medium | C-H stretch (aldehyde) |

| ~1680 - 1660 | Strong | C=O stretch (aldehyde) |

| ~1600 - 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| ~1100 - 1000 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₂BrNO), the expected molecular ion peaks would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Assignment |

| ~253/255 | [M]⁺ (Molecular ion) |

| ~224/226 | [M-CHO]⁺ |

| ~173 | [M-Br]⁺ |

| ~70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |

Experimental Protocols

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination[6][7]. This method is highly efficient for the formation of C-N bonds.

Proposed Synthesis: Buchwald-Hartwig Amination

This protocol outlines the synthesis of this compound from 2,5-dibromobenzaldehyde and pyrrolidine.

Materials:

-

2,5-dibromobenzaldehyde

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Addition of Reactants: Under the inert atmosphere, add 2,5-dibromobenzaldehyde (1.0 equivalent) and anhydrous toluene.

-

Addition of Amine: Add pyrrolidine (1.2 equivalents) to the reaction mixture via syringe.

-

Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Potential Biological Activity of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a theoretical exploration of the potential biological activities of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde based on the known pharmacological properties of its constituent chemical moieties. As of the latest literature review, no specific biological data for this compound has been published. The experimental protocols and data presented are hypothetical and intended to serve as a roadmap for future research.

Introduction

This compound is a synthetic organic compound that incorporates three key structural features known to be associated with diverse biological activities: a substituted benzaldehyde, a pyrrolidine ring, and an aromatic bromine atom. Substituted benzaldehydes are a class of compounds with demonstrated cytotoxic and antimicrobial properties[1][2]. The pyrrolidine ring is a prevalent scaffold in numerous natural and synthetic pharmacologically active compounds, exhibiting a wide range of effects including anticancer, anti-inflammatory, antiviral, and antimicrobial activities[3][4][5][6]. Furthermore, the incorporation of bromine into aromatic systems can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their biological efficacy[7][8][9][10]. This guide aims to provide a comprehensive overview of the inferred biological potential of this compound and to propose a strategic experimental framework for its investigation.

Proposed Biological Activities

Based on the analysis of its structural components, this compound is postulated to exhibit the following biological activities:

-

Anticancer/Cytotoxic Activity: The presence of the substituted benzaldehyde and pyrrolidine moieties suggests potential for cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: Both pyrrolidine derivatives and substituted benzaldehydes are known for their antibacterial and antifungal properties.

-

Enzyme Inhibition: The pyrrolidine scaffold is a key component of many enzyme inhibitors, and brominated compounds have also been shown to inhibit enzyme activity.

-

Anti-inflammatory Activity: A number of pyrrolidine-containing compounds have demonstrated anti-inflammatory effects.

Hypothetical Data Summary

The following tables are templates designed to showcase how quantitative data for the proposed biological activities of this compound could be presented.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] | [Reference Value] |

| A549 | Lung Carcinoma | [Hypothetical Value] | [Reference Value] |

| HCT-116 | Colon Carcinoma | [Hypothetical Value] | [Reference Value] |

| SF-295 | Glioblastoma | [Hypothetical Value] | [Reference Value] |

Table 2: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration in µg/mL)

| Microorganism | Type | This compound | Ciprofloxacin (Control) |

| Staphylococcus aureus | Gram-positive | [Hypothetical Value] | [Reference Value] |

| Escherichia coli | Gram-negative | [Hypothetical Value] | [Reference Value] |

| Candida albicans | Fungi | [Hypothetical Value] | [Reference Value] |

Proposed Experimental Protocols

To validate the hypothesized biological activities, a systematic experimental approach is required.

Synthesis and Characterization

A potential synthetic route for this compound would involve the nucleophilic aromatic substitution of 5-bromo-2-fluorobenzaldehyde with pyrrolidine.

References

- 1. repositorio.ufc.br [repositorio.ufc.br]

- 2. mdpi.com [mdpi.com]

- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of aromatic bromine compounds on the function of biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Brominated extracts as source of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde derivatives and analogs

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a promising, yet underexplored, area for therapeutic agent discovery. This technical guide provides a comprehensive overview of this chemical series by synthesizing information from structurally related analogs. It covers potential synthetic routes, discusses likely biological activities based on analog data, presents detailed experimental protocols for synthesis and in vitro screening, and explores hypothetical structure-activity relationships (SAR). This document serves as a foundational resource for researchers aiming to design and develop novel drug candidates based on this versatile core.

Introduction

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its prevalence is due to its ability to serve as a versatile scaffold, contribute to the stereochemistry of a molecule, and explore pharmacophore space effectively.[2] When coupled with a benzaldehyde moiety, a common pharmacophore known to interact with various biological targets, the resulting structure becomes a compelling starting point for drug discovery.

The specific scaffold, this compound, combines the N-aryl pyrrolidine motif with a reactive aldehyde group and a bromine substituent. Halogenation, particularly bromination, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. While direct biological data for this exact compound and its derivatives are scarce in published literature, analysis of its constituent parts and structurally similar molecules allows for the formulation of strong hypotheses regarding its potential therapeutic applications, which may include anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4][5]

This guide will therefore construct a detailed profile for the this compound series by leveraging data from analogous compounds to inform synthetic strategies, potential biological targets, and key structure-activity relationships.

Synthesis and Derivatization Strategies

The synthesis of the core this compound scaffold can be achieved through established N-arylation methodologies. A plausible and efficient approach is the palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.

A proposed synthetic workflow is outlined below. The reaction would involve coupling pyrrolidine with a di-halogenated benzaldehyde, such as 2,5-dibromobenzaldehyde. The higher reactivity of the bromine ortho to the aldehyde group under specific catalytic conditions would facilitate selective mono-amination.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Literature review of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde containing a pyrrolidine moiety. While specific detailed studies on this compound are limited in publicly available literature, its structural features suggest its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active compounds, known to influence physicochemical properties such as solubility and lipophilicity, and to provide a three-dimensional structure that can be crucial for binding to biological targets[1]. This guide provides a comprehensive overview of the probable synthesis, and potential properties of this compound, based on available data for closely related compounds.

Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable precursor, 5-bromo-2-fluorobenzaldehyde, with pyrrolidine. The fluorine atom at the ortho position to the electron-withdrawing aldehyde group is a good leaving group, facilitating the substitution by the nucleophilic pyrrolidine.

Proposed Synthesis of this compound

A likely synthetic pathway is the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine.

Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for similar SNAr reactions.

-

Reaction Setup: To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis of Starting Material: 5-Bromo-2-fluorobenzaldehyde

The starting material, 5-bromo-2-fluorobenzaldehyde, is commercially available. Its synthesis is also reported in the literature. One common method involves the bromination of 2-fluorobenzaldehyde.

Synthesis of 5-Bromo-2-fluorobenzaldehyde

Caption: Synthetic scheme for 5-Bromo-2-fluorobenzaldehyde.

Experimental Protocol for 5-Bromo-2-fluorobenzaldehyde Synthesis

A reported method involves the reaction of o-fluorobenzaldehyde with a brominating reagent in the presence of a Lewis acid catalyst[2].

-

Reaction Setup: In a reactor, 2-fluorobenzaldehyde (0.56 mol) and anhydrous aluminum trichloride (0.045 mol) are added to concentrated sulfuric acid (223 ml) with stirring[2].

-

Reaction Conditions: The mixture is heated to 60 °C, and N-bromosuccinimide (0.59 mol) is added in portions. The reaction is allowed to proceed for 3-8 hours[2].

-

Work-up: The reaction mixture is poured into ice water and extracted with hexamethylene. The organic phase is washed with water and saturated aqueous common salt, then dried with anhydrous sodium sulfate[2].

-

Purification: After filtration and concentration, the crude product is purified by vacuum distillation to yield 5-bromo-2-fluorobenzaldehyde[2].

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 5-Bromo-2-fluorobenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C7H4BrFO | [3] |

| Molecular Weight | 203.01 g/mol | [3] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | 230 °C | [4] |

| Density | 1.71 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.57 | [4] |

Table 2: Spectroscopic Data for Related Benzaldehyde Derivatives

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) |

| 5-Bromo-2-hydroxybenzaldehyde | δ 6.9-7.8 (aromatic H), 9.8 (aldehyde H), 11.0 (hydroxyl H) | δ 115-160 (aromatic C), 196 (aldehyde C) | ~3100 (O-H), ~1650 (C=O), ~1200-1300 (C-O) | 200/202 (M+) |

| 5-Bromo-2-fluorobenzaldehyde | δ 7.2-7.9 (aromatic H), 10.3 (aldehyde H) | δ 117-162 (aromatic C), 187 (aldehyde C) | ~1690 (C=O), ~1250 (C-F) | 202/204 (M+) |

Note: The spectroscopic data for 5-Bromo-2-hydroxybenzaldehyde and 5-Bromo-2-fluorobenzaldehyde are compiled from various sources and databases and represent typical values.

For This compound , one would expect to see characteristic signals for the pyrrolidine ring in the 1H and 13C NMR spectra (typically in the range of δ 1.8-2.0 and 3.2-3.5 ppm for the CH2 groups in 1H NMR, and around δ 25 and 50 ppm in 13C NMR). The aromatic protons would show a complex splitting pattern, and the aldehyde proton would appear as a singlet downfield (around δ 9.5-10.0 ppm). The IR spectrum would be characterized by a strong carbonyl (C=O) stretch around 1670-1690 cm-1. The mass spectrum should show a molecular ion peak corresponding to its molecular weight (254.13 g/mol ) with a characteristic isotopic pattern for the bromine atom.

Potential Applications in Drug Development

The pyrrolidine scaffold is a key structural motif in a wide array of biologically active molecules, including anticancer, antibacterial, and antiviral agents, as well as compounds targeting the central nervous system[1]. The incorporation of a pyrrolidine ring can enhance the pharmacological profile of a molecule.

Potential Biological Activities

Caption: Potential therapeutic applications of derivatives of this compound.

Derivatives of this compound could be explored for various therapeutic applications:

-

Anticancer Activity: A related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated significant anti-angiogenic and anti-proliferative activity[5]. The aldehyde functional group of the title compound can be readily converted to other functionalities to synthesize a library of compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: The pyrrolidine nucleus is present in several antimicrobial agents[6]. The title compound could serve as a building block for novel antibiotics.

-

Central Nervous System (CNS) Drugs: Pyrrolidine derivatives have been investigated for their activity on the CNS, including anticonvulsant properties.

The aldehyde group provides a reactive handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the generation of a diverse range of derivatives for biological evaluation.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis and an understanding of its likely chemical and physical properties based on established chemical principles and data from analogous compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 3. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages data from structurally analogous compounds to predict its solubility profile. Furthermore, it outlines a general experimental protocol for determining solubility and presents a logical workflow for solubility assessment.

Predicted Solubility Characteristics

This compound is a multifaceted molecule incorporating a polar aldehyde group, a tertiary amine within the pyrrolidine ring, and a lipophilic brominated benzene ring. This combination of functional groups suggests a degree of solubility in a range of organic solvents. The presence of the pyrrolidine and aldehyde moieties may also allow for some solubility in polar protic solvents, potentially through hydrogen bonding. However, the bromo-benzene core is expected to contribute to its solubility in less polar and aromatic solvents.

Solubility Data of a Structural Analog: 2-Aminobenzaldehyde

To provide a quantitative reference, the solubility of 2-Aminobenzaldehyde, a structurally related compound, is presented below. This compound shares the aminobenzaldehyde core but lacks the pyrrolidine ring and the bromo substituent. It is described as slightly soluble in cold water and soluble in several organic solvents such as ethanol, ether, chloroform, and benzene[1]. More extensive solubility data for 2-Aminobenzaldehyde is detailed in Table 1.

| Solvent | Solubility (g/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | 400.88[2] |

| 1,4-Dioxane | 313.85[2] |

| Tetrahydrofuran (THF) | 277.19[2] |

| N,N-Dimethylformamide (DMF) | 242.82[2] |

| Acetonitrile | 161.47[2] |

| Ethanol | 76.84[2] |

| Chloroform | 69.31[2] |

| Dichloromethane | 51.21[2] |

| Toluene | 17.91[2] |

| Water | 4.6[2] |

| n-Hexane | 0.9[2] |

This data pertains to 2-Aminobenzaldehyde and should be used as an estimation for this compound.

General Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a research compound.

Caption: A logical workflow for determining and applying compound solubility data.

References

The Pivotal Role of Brominated Benzaldehydes in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated benzaldehydes are a class of halogenated aromatic aldehydes that serve as versatile and highly valuable building blocks in the landscape of medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom onto the benzaldehyde scaffold imparts unique chemical properties that are instrumental in the synthesis of a diverse array of complex molecular architectures. The bromine atom can act as a directing group in further electrophilic aromatic substitutions and, more importantly, serves as a key handle for a variety of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This reactivity, combined with the synthetic versatility of the aldehyde functional group, positions brominated benzaldehydes as critical intermediates in the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of brominated benzaldehydes in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their influence on key cellular signaling pathways.

Synthesis of Brominated Benzaldehydes

The preparation of brominated benzaldehydes can be achieved through several synthetic routes, primarily involving the direct bromination of substituted benzaldehydes or the oxidation of the corresponding brominated toluenes.

Direct Bromination of Substituted Benzaldehydes

The electrophilic aromatic bromination of benzaldehyde and its derivatives is a common method for introducing a bromine atom onto the aromatic ring. The regioselectivity of the bromination is influenced by the electronic nature and position of existing substituents on the ring.

Experimental Protocol: Bromination of 3,4-dimethoxybenzaldehyde

This protocol describes the bromination of 3,4-dimethoxybenzaldehyde using elemental bromine in acetic acid.

-

Materials:

-

3,4-dimethoxybenzaldehyde

-

Glacial acetic acid

-

Bromine

-

Two-necked round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

-

Procedure:

-

In a two-necked round bottom flask, dissolve 3,4-dimethoxybenzaldehyde (e.g., 200 mg, 1.2 mmol) in glacial acetic acid (6 mL).

-

Prepare a solution of bromine in acetic acid (e.g., 1:4 v/v).

-

Slowly add the bromine solution to the stirred solution of the benzaldehyde.

-

Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 1 hour.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol.

-

Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene

An alternative and widely used method involves the free-radical bromination of the methyl group of a brominated toluene derivative, followed by hydrolysis to the aldehyde.

Experimental Protocol: Synthesis of 4-Bromobenzaldehyde

This two-step protocol details the synthesis of 4-bromobenzaldehyde from 4-bromotoluene.[1]

-

Step 1: Free-Radical Bromination of 4-Bromotoluene

-

Materials:

-

4-bromotoluene

-

Bromine

-

Three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

-

Oil bath

-

150-watt tungsten lamp

-

-

Procedure:

-

Place 100 g (0.58 mol) of 4-bromotoluene in the three-necked flask.

-

Heat the flask in an oil bath to 105 °C with stirring.

-

Illuminate the flask with the 150-watt tungsten lamp.

-

Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135 °C.

-

After the addition is complete, raise the temperature to 150 °C to ensure the reaction goes to completion. The product of this step is 4-bromobenzal bromide.

-

-

-

Step 2: Hydrolysis of 4-Bromobenzal Bromide

-

Materials:

-

Crude 4-bromobenzal bromide from Step 1

-

Powdered calcium carbonate

-

Water

-

Large flask for reflux

-

Steam distillation apparatus

-

Filtration apparatus

-

Desiccator

-

-

Procedure:

-

Transfer the crude 4-bromobenzal bromide to a larger flask and thoroughly mix with 200 g of powdered calcium carbonate.

-

Add approximately 300 mL of water and cautiously heat the mixture to reflux for 15 hours to effect hydrolysis.

-

After hydrolysis, purify the product by steam distillation.

-

Collect the distillate in portions and cool to crystallize the 4-bromobenzaldehyde.

-

Collect the solid product by filtration and dry it in a desiccator. The expected yield is 60-70%.

-

-

Applications in the Synthesis of Bioactive Molecules

The true utility of brominated benzaldehydes in medicinal chemistry is realized in their role as versatile intermediates for the synthesis of a wide range of biologically active compounds. The aldehyde group provides a reactive site for chain extension and the formation of various functional groups, while the bromine atom is a key participant in powerful cross-coupling reactions.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality of brominated benzaldehydes readily undergoes Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, which are common structural motifs in many drug molecules, such as stilbene derivatives.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis

This protocol describes the synthesis of an (E)-alkene from an aromatic aldehyde using a stabilized ylide.

-

Materials:

-

Brominated benzaldehyde (e.g., 2-benzoylbenzaldehyde, 1.0 equivalent)

-

Stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate, 1.0 to 1.2 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Round-bottom flask

-

Inert atmosphere apparatus (Nitrogen or Argon)

-

Stirring apparatus

-

TLC for reaction monitoring

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the brominated benzaldehyde in the anhydrous solvent.

-

Add the stabilized ylide to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude product using column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the benzaldehyde ring is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl structures, which are prevalent in many pharmaceuticals.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a ligand-free Suzuki-Miyaura coupling reaction.

-

Materials:

-

Aryl halide (e.g., bromobenzaldehyde, 1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(OAc)₂ (0.5 mol%)

-

Solvent (e.g., a mixture of water and an organic solvent like ethanol)

-

Base (e.g., K₂CO₃)

-

Reaction vessel with stirring capability

-

Extraction and purification apparatus

-

-

Procedure:

-

In a reaction vessel, combine the aryl halide, arylboronic acid, Pd(OAc)₂, and the base.

-

Add the solvent system and stir the mixture at the desired temperature (e.g., room temperature or elevated temperature).

-

Monitor the reaction for the indicated time.

-

After completion, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

-

Purify the product by column chromatography over silica gel.

-

Quantitative Biological Data of Brominated Benzaldehyde Derivatives

A significant number of compounds synthesized from brominated benzaldehydes have demonstrated promising biological activities. The following tables summarize some of the quantitative data for these derivatives in the areas of anticancer and antimicrobial research.

Anticancer Activity

Brominated chalcones, which can be synthesized from brominated benzaldehydes, have shown notable anticancer properties.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Brominated Chalcone | Compound 19 (H72) | MGC803 (Gastric) | 3.57 - 5.61 | [1][2] |

| HGC27 (Gastric) | 3.57 - 5.61 | [1][2] | ||

| SGC7901 (Gastric) | 3.57 - 5.61 | [1][2] | ||

| Halophenyl Chalcones | 3-Halophenyl chalcone derivatives | MCF-7/Topo | 5 - 9 | [3] |

| Trimethoxylated Naphthochalcone | Compound 61 | MCF-7/Topo | 2-3 times more active than halophenyl derivatives | [3] |

Antimicrobial Activity

While specific data for brominated benzaldehyde derivatives is emerging, related brominated compounds have shown significant antimicrobial effects.

| Compound Class | Specific Derivative | Microorganism | MIC (mg/mL) | Reference |

| Benzyl Bromide Derivative | 1a | Staphylococcus aureus | 1 | |

| Streptococcus pyogenes | 2 | |||

| Enterococcus faecalis | 2 | |||

| Klebsiella pneumoniae | 2 | |||

| Salmonella typhi | 2 | |||

| Escherichia coli | 2 | |||

| Candida albicans | 0.25 | |||

| Benzyl Bromide Derivative | 1c | Streptococcus pyogenes | 0.5 | |

| Enterococcus faecalis | 2 | |||

| Staphylococcus aureus | 4 | |||

| Klebsiella pneumoniae | 4 | |||

| Salmonella typhi | 4 |

Modulation of Cellular Signaling Pathways

Derivatives of benzaldehydes have been shown to exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer. Two of the most significant pathways are the PI3K/Akt/mTOR and the NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Benzaldehyde derivatives have been shown to inhibit this pathway, leading to anticancer effects.[4]

Caption: PI3K/Akt/mTOR pathway inhibition by brominated benzaldehyde derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Benzaldehyde derivatives have been found to suppress NF-κB activation.

Caption: Suppression of the NF-κB signaling pathway by brominated benzaldehyde derivatives.

Conclusion

Brominated benzaldehydes represent a cornerstone in the synthetic repertoire of medicinal chemists. Their dual reactivity allows for the construction of a vast chemical space of potential drug candidates. The examples provided herein demonstrate their utility in generating compounds with significant anticancer and antimicrobial activities. Furthermore, the ability of their derivatives to modulate critical cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores their importance in the development of targeted therapies. As synthetic methodologies continue to advance, the strategic use of brominated benzaldehydes is poised to remain a key driver of innovation in the ongoing quest for novel and more effective medicines. This guide serves as a foundational resource for researchers seeking to harness the synthetic power of these versatile intermediates in their drug discovery endeavors.

References

- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The protocols outlined herein describe a general yet robust methodology for the synthesis, purification, and characterization of these compounds, which serve as valuable intermediates in the development of novel therapeutic agents and functional materials.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds and their metal complexes are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The unique structural and electronic properties of Schiff bases make them excellent ligands for the coordination of metal ions, leading to the formation of stable and often biologically active metal complexes.[4][5]

This compound is a substituted aromatic aldehyde that offers a versatile scaffold for the synthesis of novel Schiff bases. The presence of the bromine atom provides a site for further functionalization, such as cross-coupling reactions, while the electron-donating pyrrolidinyl group can modulate the electronic properties and biological activity of the resulting Schiff base derivatives. This document provides a comprehensive guide for the synthesis and characterization of Schiff bases from this precursor.

General Reaction Scheme

The synthesis of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often facilitated by an acid catalyst, to form the imine.

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Materials and Equipment

-

This compound

-

Various primary amines (e.g., aniline, substituted anilines, alkyl amines)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

-

Recrystallization solvents (e.g., ethanol, ethyl acetate, hexane)

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

-

Mass spectrometer

Protocol 1: Synthesis of a Schiff Base with Aniline

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and aniline.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol. Add a magnetic stir bar to the flask.

-

Addition of Amine: To this solution, add an equimolar amount (10 mmol) of aniline dropwise while stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-6 hours.[7]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed using a rotary evaporator to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.

-

Drying: Dry the purified Schiff base in a vacuum oven or desiccator.

-

Characterization: Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for Schiff base synthesis and purification.

Data Presentation

The following tables summarize typical characterization data for Schiff bases. The exact values will vary depending on the specific primary amine used.

Table 1: Physicochemical and Yield Data

| Schiff Base Derivative (R group of Amine) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Phenyl | C₁₇H₁₆BrN₂ | 328.23 | e.g., 110-112 | e.g., 85 |

| 4-Chlorophenyl | C₁₇H₁₅BrClN₂ | 362.68 | e.g., 125-127 | e.g., 88 |

| 4-Methoxyphenyl | C₁₈H₁₈BrN₂O | 358.26 | e.g., 118-120 | e.g., 90 |

| Ethyl | C₁₃H₁₆BrN₂ | 280.19 | e.g., 78-80 | e.g., 75 |

Table 2: Spectroscopic Characterization Data

| Schiff Base Derivative | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N- | ¹³C NMR (δ ppm) -CH=N- |

| Phenyl | e.g., 1625-1640 | e.g., 8.2-8.5 (s, 1H) | e.g., 158-162 |

| 4-Chlorophenyl | e.g., 1620-1635 | e.g., 8.3-8.6 (s, 1H) | e.g., 157-161 |

| 4-Methoxyphenyl | e.g., 1615-1630 | e.g., 8.1-8.4 (s, 1H) | e.g., 156-160 |

| Ethyl | e.g., 1630-1645 | e.g., 7.9-8.2 (t, 1H) | e.g., 160-165 |

Note: The data presented in these tables are exemplary and intended for illustrative purposes. Actual experimental data should be obtained for each synthesized compound.

Applications and Future Directions

Schiff bases derived from this compound are expected to have a wide range of applications, particularly in drug development and materials science.

-

Antimicrobial Agents: The imine group is a key pharmacophore in many antimicrobial compounds. These Schiff bases and their metal complexes can be screened for activity against various bacterial and fungal strains.[3][4]

-

Anticancer Agents: Many Schiff base derivatives have demonstrated significant anticancer activity. The synthesized compounds can be evaluated for their cytotoxicity against various cancer cell lines.

-

Corrosion Inhibitors: The nitrogen and potentially other heteroatoms in the Schiff base structure can coordinate to metal surfaces, forming a protective layer that inhibits corrosion.

-

Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations.

-

Fluorescent Probes: The extended conjugation in these molecules may impart fluorescent properties, making them suitable for development as sensors for metal ions or other analytes.

Caption: Potential applications of the synthesized Schiff bases.

Conclusion

The protocols detailed in this document provide a solid foundation for the synthesis, purification, and characterization of novel Schiff bases from this compound. These compounds hold significant promise for a variety of applications, particularly in the field of medicinal chemistry. Further research into the biological activities and material properties of these Schiff bases and their metal complexes is warranted to fully explore their potential.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

- 4. rjlbpcs.com [rjlbpcs.com]

- 5. medmedchem.com [medmedchem.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. chemijournal.com [chemijournal.com]

Application Notes and Protocols for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde as a versatile building block in various palladium-catalyzed cross-coupling reactions. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to the presence of three key functional groups: an aldehyde, a pyrrolidine moiety, and a reactive bromine atom on the aromatic ring.

The electron-donating pyrrolidine group and the electron-withdrawing aldehyde group influence the reactivity of the aryl bromide. The bromine atom at the 5-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for several important C-C and C-N bond-forming reactions.[1] This document outlines detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided conditions are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for experimental work.[2][3][4]

General Principles of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[5] The general catalytic cycle for these reactions typically involves three key steps[4]:

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation (for Suzuki) or Related Steps: The organic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic moiety to the palladium center.[2] In Heck and Sonogashira reactions, this step involves coordination and insertion of the alkene or alkyne.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

References

Application Note: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. The presence of the electron-donating pyrrolidine group and the electron-withdrawing bromine atom on the benzaldehyde scaffold makes it an interesting substrate for various organic transformations. Formylation reactions and subsequent condensations are fundamental transformations in organic synthesis, providing versatile intermediates for the construction of complex molecular architectures found in many pharmaceutical agents.[1] This document provides a detailed protocol for the Claisen-Schmidt condensation of this compound with acetophenone to synthesize a chalcone derivative, a class of compounds known for their diverse biological activities.

Experimental Protocol

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone.

Materials:

-

This compound (MW: 254.13 g/mol )

-

Acetophenone (MW: 120.15 g/mol )

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl, 1M solution)

-

Ethyl Acetate (EtOAc)

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.93 mmol) and acetophenone (0.52 g, 4.33 mmol, 1.1 eq) in 20 mL of ethanol.

-

Addition of Base: While stirring the solution at room temperature, slowly add 10 mL of an aqueous solution of sodium hydroxide (10% w/v).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of crushed ice and water.

-

Neutralization and Extraction: Acidify the mixture to pH ~7 by the dropwise addition of 1M HCl. A precipitate may form. Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-